molecular formula C12H11F3O B13098710 3-(3-(Trifluoromethyl)phenyl)cyclopentanone

3-(3-(Trifluoromethyl)phenyl)cyclopentanone

Cat. No.: B13098710
M. Wt: 228.21 g/mol
InChI Key: ZYDKUECEDMXYHB-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)cyclopentanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)cyclopentanone typically involves the reaction of 3-(trifluoromethyl)phenylboronic acid with cyclopentanone under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)cyclopentanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Trifluoromethyl)phenyl)cyclopentanone: Similar structure but with the trifluoromethyl group in the para position.

    3-(3-(Trifluoromethyl)phenyl)propanal: Contains an aldehyde group instead of a ketone.

    3-(3-(Trifluoromethyl)phenyl)cyclohexanone: Contains a cyclohexanone ring instead of a cyclopentanone.

Uniqueness

3-(3-(Trifluoromethyl)phenyl)cyclopentanone is unique due to the specific positioning of the trifluoromethyl group and the cyclopentanone ring, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]cyclopentan-1-one

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)7-9/h1-3,6,9H,4-5,7H2

InChI Key

ZYDKUECEDMXYHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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